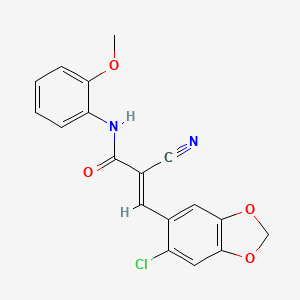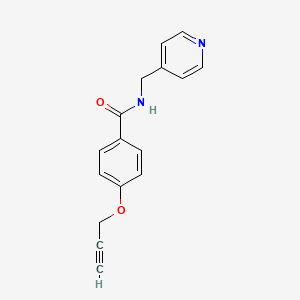
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in epigenetic research. BIX-01294 is a selective inhibitor of the histone lysine methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to the reduction of H3K9 methylation, which has been linked to various biological processes, including gene expression, DNA damage response, and cell differentiation.
Mechanism of Action
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide selectively inhibits the histone lysine methyltransferase G9a by binding to the SET domain of the enzyme. This binding leads to the disruption of the catalytic activity of G9a, which results in the reduction of H3K9 methylation. The reduction of H3K9 methylation has been linked to the regulation of gene expression, DNA damage response, and cell differentiation.
Biochemical and Physiological Effects:
The inhibition of G9a by this compound has been shown to have various biochemical and physiological effects. Inhibition of G9a leads to the reduction of H3K9 methylation, which has been linked to changes in gene expression and cell differentiation. This compound has also been shown to affect the proliferation of cancer cells and the response to DNA damage. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its selectivity for G9a and its ability to modulate H3K9 methylation. However, there are also limitations to its use, including its potential off-target effects and toxicity at high concentrations. Additionally, the effects of this compound on other histone lysine methyltransferases and the long-term effects of its use are still unclear.
Future Directions
There are several future directions for the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide in scientific research. One area of interest is the investigation of the role of G9a in neurodevelopmental disorders and the potential use of this compound as a therapeutic agent. Another area of interest is the investigation of the effects of this compound on other histone lysine methyltransferases and the development of more selective inhibitors. Additionally, the long-term effects of this compound on gene expression and cell differentiation need to be further investigated.
Synthesis Methods
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide is a synthetic compound that can be prepared using a multistep synthesis method. The first step involves the preparation of 6-chloro-1,3-benzodioxole-5-carbaldehyde, which is then reacted with 2-methoxyaniline to form 6-chloro-1,3-benzodioxole-5-amine. The amine is then reacted with cyanoacetic acid to form the cyanoacetic acid amide derivative. The final step involves the reaction of the cyanoacetic acid amide derivative with 2-methoxyphenylacrylic acid to form this compound.
Scientific Research Applications
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has been extensively used in epigenetic research to investigate the role of G9a in various biological processes. The inhibition of G9a by this compound has been shown to affect the differentiation of embryonic stem cells, the proliferation of cancer cells, and the response to DNA damage. This compound has also been used to investigate the role of G9a in the regulation of gene expression, particularly in the context of neurodevelopmental disorders such as schizophrenia and autism.
properties
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-23-15-5-3-2-4-14(15)21-18(22)12(9-20)6-11-7-16-17(8-13(11)19)25-10-24-16/h2-8H,10H2,1H3,(H,21,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSSEMQRFTXKY-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(benzyloxy)-5-fluorophenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5300799.png)
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)
![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)
![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)